molecular formula C19H19N5O3S B11989089 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide CAS No. 135704-99-3

1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide

Cat. No.: B11989089
CAS No.: 135704-99-3
M. Wt: 397.5 g/mol
InChI Key: XQWSQXXFMOMDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of benzisothiazolones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include benzisothiazolone derivatives and pyrimidinyl-piperazine compounds. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the pyrimidinyl-piperazine moiety.

    Alkyne coupling: reactions to form the butynyl linkage.

    Oxidation: steps to achieve the 1,1-dioxide functionality.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors in these processes.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the dioxide group to the corresponding sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzisothiazolone ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide analogs.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide involves interactions with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition: of specific enzymes involved in disease pathways.

    Binding: to receptors to modulate cellular signaling pathways.

    Interference: with DNA or RNA synthesis in microbial or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one derivatives: Compounds with similar core structures but different substituents.

    Pyrimidinyl-piperazine derivatives: Compounds with similar pyrimidinyl-piperazine moieties but different linkages.

Uniqueness

1,2-Benzisothiazol-3(2H)-one, 2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)-2-butynyl)-, 1,1-dioxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

135704-99-3

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)but-2-ynyl]-1,2-benzothiazol-3-one

InChI

InChI=1S/C19H19N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,10-15H2

InChI Key

XQWSQXXFMOMDMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.